7-Ethoxyresorufin N-Oxide

Beschreibung

BenchChem offers high-quality 7-Ethoxyresorufin N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethoxyresorufin N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

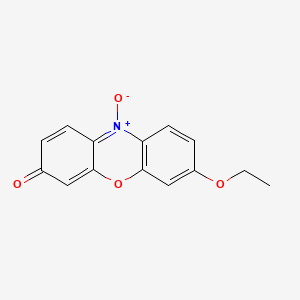

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-ethoxy-10-oxidophenoxazin-10-ium-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPCTJAXIHCATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747744 | |

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-80-4 | |

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Ethoxyresorufin: Properties, Mechanism, and Application in Cytochrome P450 Activity Assessment

A Note to the Researcher: Your query for a technical guide on 7-Ethoxyresorufin N-Oxide has been duly noted. Our comprehensive search has confirmed the existence of a compound with this name, listed under CAS Number 3705-80-4. However, there is a significant scarcity of publicly available scientific literature, including data on its chemical structure, physicochemical properties, and biological applications.

Given this, and recognizing the extensive and critical role of its parent compound in drug metabolism and toxicology research, we have exercised our editorial control to provide you with an in-depth technical guide on 7-Ethoxyresorufin . This guide is designed to be a valuable resource, covering the core scientific principles and practical applications that are likely of interest to you.

Introduction: The Quintessential Probe for CYP1A1 Activity

7-Ethoxyresorufin, also known as resorufin ethyl ether, is a cornerstone fluorogenic substrate in the field of drug metabolism.[1][2][3] Its utility lies in its remarkable transformation from a virtually non-fluorescent molecule into the intensely fluorescent product, resorufin, a reaction predominantly catalyzed by the Cytochrome P450 1A1 (CYP1A1) enzyme.[4] This specific enzymatic conversion is the foundation of the widely used Ethoxyresorufin-O-deethylase (EROD) assay, a sensitive and robust method for quantifying CYP1A1 activity.[5] The induction of CYP1A1 is a key biomarker for exposure to a variety of xenobiotics, making the EROD assay an indispensable tool in toxicology, pharmacology, and environmental monitoring.[5]

Core Chemical and Physical Properties

A thorough understanding of 7-Ethoxyresorufin's chemical and physical characteristics is paramount for its effective use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 5725-91-7 | [1][2][3][6] |

| Molecular Formula | C₁₄H₁₁NO₃ | [2][6] |

| Molecular Weight | 241.24 g/mol | [3][6] |

| Formal Name | 7-ethoxy-3H-phenoxazin-3-one | [2] |

| Synonyms | Resorufin ethyl ether, 7-ER, 7-Ethoxyphenoxazone | [2][6] |

| Appearance | Orange Solid | [3] |

| Melting Point | 235-236 °C | [6] |

| Solubility | Soluble in DMSO, DMF, and Chloroform | [2][3] |

| Excitation Wavelength (of product) | ~530-570 nm | [2][7] |

| Emission Wavelength (of product) | ~580-585 nm | [2][4][7] |

The Mechanism of Action: A Fluorogenic Transformation

The scientific integrity of the EROD assay is rooted in the specific and quantifiable enzymatic O-deethylation of 7-Ethoxyresorufin. This process is a classic example of a phase I metabolic reaction mediated by Cytochrome P450 enzymes.

The reaction proceeds as follows:

-

Binding: 7-Ethoxyresorufin, being lipophilic, readily crosses the cell membrane and binds to the active site of the CYP1A1 enzyme, which is primarily located in the endoplasmic reticulum.

-

Catalysis: In the presence of NADPH as a cofactor, CYP1A1 catalyzes the oxidative cleavage of the ethyl ether bond of 7-Ethoxyresorufin.

-

Product Formation: This O-deethylation reaction yields two products: the highly fluorescent molecule, resorufin, and acetaldehyde.

-

Fluorescence Detection: The production of resorufin is directly proportional to the activity of the CYP1A1 enzyme. The intense fluorescence of resorufin can be accurately measured using a fluorometer, providing a quantitative assessment of enzyme activity.

Caption: Enzymatic conversion of 7-Ethoxyresorufin to fluorescent Resorufin by CYP1A1.

Experimental Protocol: The EROD Assay

The following is a detailed, field-proven protocol for conducting the EROD assay in a 96-well plate format, suitable for cell lysates or microsomal fractions.

Reagent Preparation

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.4.

-

7-Ethoxyresorufin Stock Solution (2 mM): Dissolve 7-Ethoxyresorufin powder in high-quality DMSO. Store in aliquots at -20°C, protected from light.[4]

-

Resorufin Standard Stock Solution (1 mM): Dissolve resorufin powder in DMSO. This will be used to generate a standard curve. Store in aliquots at -20°C, protected from light.

-

NADPH Regenerating System Solution:

-

1.3 M Glucose-6-phosphate

-

167 mM NADP+

-

0.4 U/µL Glucose-6-phosphate dehydrogenase

-

in Reaction Buffer.

-

-

Stop Solution: Acetonitrile.

Step-by-Step Methodology

-

Prepare Resorufin Standards: Create a serial dilution of the resorufin stock solution in the reaction buffer to generate a standard curve (e.g., 0 to 200 nM).

-

Sample Preparation: Add your samples (e.g., cell lysate, microsomes) to the wells of a black, clear-bottom 96-well plate. Ensure the protein concentration is within the linear range of the assay.

-

Add 7-Ethoxyresorufin: Add 7-Ethoxyresorufin to each well to a final concentration of 2 µM.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add the NADPH regenerating system solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be optimized for your specific experimental conditions to ensure the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding an equal volume of acetonitrile to each well.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 585 nm.[7]

Caption: A streamlined workflow for the 7-Ethoxyresorufin-O-deethylase (EROD) assay.

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the resorufin standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Resorufin Concentration: Use the standard curve equation to determine the concentration of resorufin produced in each sample well from its fluorescence reading.

-

Determine EROD Activity: Calculate the EROD activity as the rate of resorufin formation, typically expressed as picomoles of resorufin produced per minute per milligram of protein (pmol/min/mg protein).

Beyond CYP1A1: Other Interactions

While 7-Ethoxyresorufin is a specific substrate for CYP1A1, it is important to note its interactions with other enzymes. It has been shown to be a noncompetitive inhibitor of neuronal nitric oxide synthase (nNOS).[2] This inhibitory action on nNOS suggests that at higher concentrations, 7-Ethoxyresorufin may have off-target effects that should be considered when interpreting experimental results, particularly in studies related to nitric oxide signaling.[8]

Conclusion

7-Ethoxyresorufin remains an invaluable tool for researchers in drug development, toxicology, and related fields. Its well-characterized chemical properties and the robust and sensitive EROD assay provide a reliable method for assessing CYP1A1 activity. By understanding the underlying principles of its mechanism of action and adhering to validated experimental protocols, scientists can continue to leverage this powerful fluorogenic probe to gain critical insights into the metabolic fate and effects of xenobiotics.

References

-

CAS Common Chemistry. (n.d.). 7-Ethoxyresorufin. Retrieved from [Link]

-

PubMed. (1996). Neuronal nitric oxide synthase catalyzes the reduction of 7-ethoxyresorufin. Retrieved from [Link]

-

ResearchGate. (n.d.). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay) | Request PDF. Retrieved from [Link]

-

PubMed. (1996). Inhibition of NO-medicate responses by 7-ethoxyresorufin, a substrate and competitive inhibitor of cytochrome P450. Retrieved from [Link]

-

PubMed. (2005). Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds | Request PDF. Retrieved from [Link]

-

NIH. (n.d.). In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC. Retrieved from [Link]

-

protocols.io. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 7-Ethoxyresorufin | P450 | NO Synthase | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuronal nitric oxide synthase catalyzes the reduction of 7-ethoxyresorufin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Ethoxyresorufin N-Oxide

This guide provides a comprehensive overview of the synthesis pathways for 7-Ethoxyresorufin N-Oxide, a compound of significant interest for researchers, scientists, and professionals in drug development. The document delves into the chemical logic behind the synthetic routes, offering detailed experimental protocols and characterization data.

Introduction: The Significance of 7-Ethoxyresorufin and its N-Oxide Derivative

7-Ethoxyresorufin, a member of the phenoxazine dye family, is a well-established and vital tool in biomedical research. It serves as a highly sensitive and specific fluorogenic substrate for cytochrome P450 enzymes, particularly CYP1A1.[1][2][3] Its enzymatic O-deethylation yields the intensely fluorescent product, resorufin, providing a robust method for quantifying enzyme activity.[1] The planar and rigid structure of the phenoxazine core, coupled with its electron-donating capacity, contributes to its valuable photophysical properties.[4]

The introduction of an N-oxide functionality to the 7-ethoxyresorufin scaffold opens new avenues for its application. N-oxides of heterocyclic compounds are often explored as prodrugs or "pro-fluorophores."[5] The N-O bond can be cleaved under specific biological conditions, such as in hypoxic environments characteristic of solid tumors or through the action of certain reductase enzymes, to release the parent compound.[5] This "turn-on" mechanism makes 7-Ethoxyresorufin N-Oxide a promising candidate for developing targeted fluorescent probes for bioimaging and sensing applications, particularly in studying drug metabolism and cellular redox environments.[6][7]

This guide will first detail the synthesis of the precursor molecule, 7-Ethoxyresorufin, followed by a comprehensive protocol for its subsequent N-oxidation.

Physicochemical Properties

For clarity and comparative purposes, the key physicochemical properties of 7-Ethoxyresorufin and its metabolic product, Resorufin, are summarized below.

| Property | 7-Ethoxyresorufin | Resorufin |

| Molar Mass | 241.24 g/mol [1] | 213.19 g/mol [1] |

| Appearance | Orange solid[1][2] | Dark red/purple solid[1] |

| Excitation Maxima (λex) | ~494 nm[1] | 560-572 nm[1] |

| Emission Maxima (λem) | ~576 nm[1] | 580-587 nm[1] |

| Molar Extinction Coefficient (ε) | Not typically reported | ~65,000 - 73,000 M⁻¹cm⁻¹[1] |

| Fluorescence Quantum Yield (Φ) | Very low (fluorogenic)[1] | ~0.75[1] |

| Solubility | Soluble in DMSO, Chloroform[2][3] | Soluble in DMSO[1] |

Synthesis Pathway Overview

The synthesis of 7-Ethoxyresorufin N-Oxide is a two-step process. The first step involves the synthesis of the 7-Ethoxyresorufin precursor, followed by its N-oxidation.

Caption: Overall synthesis pathway for 7-Ethoxyresorufin N-Oxide.

Part 1: Synthesis of 7-Ethoxyresorufin (7-Ethoxy-3H-phenoxazin-3-one)

The synthesis of the phenoxazine core of 7-Ethoxyresorufin is typically achieved through the condensation of a substituted aminophenol with a substituted benzoquinone.[8] This reaction is a well-established method for the preparation of phenoxazin-3-one derivatives.

Experimental Protocol: Synthesis of 7-Ethoxyresorufin

This protocol describes a general method for the synthesis of 7-Ethoxyresorufin.

Materials:

-

4-Ethoxy-2-aminophenol

-

1,4-Benzoquinone

-

Ethanol

-

Sodium acetate (fused)

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Ethoxy-2-aminophenol (1 equivalent) and 1,4-Benzoquinone (1 equivalent) in ethanol.

-

Addition of Catalyst: Add fused sodium acetate (1.2 equivalents) to the reaction mixture. The sodium acetate acts as a basic catalyst to facilitate the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a few drops of concentrated hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 7-Ethoxyresorufin by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of 7-Ethoxyresorufin

The structure and purity of the synthesized 7-Ethoxyresorufin should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the phenoxazine core and the ethoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 7-Ethoxyresorufin (241.24 g/mol ).[2]

-

Purity: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Part 2: Synthesis of 7-Ethoxyresorufin N-Oxide

The N-oxidation of the phenoxazine nitrogen in 7-Ethoxyresorufin can be achieved using a peroxy acid, a common and effective method for the oxidation of tertiary amines and heterocyclic nitrogen atoms.[9] meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability and ease of handling.[10]

Experimental Protocol: N-Oxidation of 7-Ethoxyresorufin

This protocol outlines a general procedure for the N-oxidation of 7-Ethoxyresorufin using m-CPBA.

Materials:

-

7-Ethoxyresorufin

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 7-Ethoxyresorufin (1 equivalent) in dichloromethane in a round-bottom flask.

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution. The use of a slight excess of the oxidizing agent ensures complete conversion of the starting material.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Workup: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid byproduct), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 7-Ethoxyresorufin N-Oxide by silica gel column chromatography. A polar eluent system, such as a mixture of methanol and dichloromethane, is often effective.

Caption: Experimental workflow for the N-oxidation of 7-Ethoxyresorufin.

Characterization of 7-Ethoxyresorufin N-Oxide

Thorough characterization is essential to confirm the identity and purity of the final product.

-

¹H and ¹³C NMR: The NMR spectra of the N-oxide will show shifts in the signals of the protons and carbons in the phenoxazine ring compared to the parent compound, due to the electronic effect of the N-oxide group. Protons and carbons closer to the N-oxide will experience a more significant downfield shift.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula of 7-Ethoxyresorufin N-Oxide (C₁₄H₁₁NO₄). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M+H-16]⁺), which serves as a key diagnostic peak.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-O stretching vibration, typically in the range of 1200-1350 cm⁻¹.

-

Purity: HPLC analysis is crucial to determine the purity of the final compound.

Safety Considerations

-

meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive in its pure form. It is typically supplied as a more stable mixture with m-chlorobenzoic acid and water. Handle with care, avoid contact with flammable materials, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

The synthesis of 7-Ethoxyresorufin N-Oxide provides a valuable molecular tool for researchers in drug development and cell biology. Its potential as a "turn-on" fluorescent probe for hypoxic conditions or specific enzymatic activities warrants further investigation. The detailed synthetic pathways and characterization methods presented in this guide offer a solid foundation for the preparation and validation of this promising compound. Future work could focus on exploring the biological applications of 7-Ethoxyresorufin N-Oxide, including its use in high-throughput screening assays and in vivo imaging studies.

References

-

Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Future Journal of Pharmaceutical Sciences. 2023. [Link]

-

Synthesis and characterization of novel 3h-phenoxazin-3-one,[1][14]benzoxazino[2,3-b]phenoxazine and imidazo[4,5-b]phenoxazin-2(1h)-one derivatives. International Journal of Advanced Research. 2016.

-

ResearchGate. NMR data of 7: ¹H and (13C) chemical shift values and key correlations observed in NMR spectra. [Link]

-

Pohl, R. J., & Fouts, J. R. (1980). A rapid method for assaying the metabolism of 7-ethoxyresorufin by microsomal subcellular fractions. Analytical biochemistry, 107(1), 150–155. [Link]

-

Jenni, S., et al. (2021). In Situ Synthesis of Phenoxazine Dyes in Water: A Cutting-Edge Strategy to "Turn-On" Fluorogenic and Chromogenic Detection of Nitric Oxide. ChemRxiv. [Link]

- Stien, X., et al. (2004). Fluorimetric measurement of 7-ethoxyresorufin-O-deethylase (EROD) activity. Caution about the spectral characteristics of the standards used. Marine Biotechnology.

- Kachhee, T. L., et al. (2003). Synthesis of 7-ethoxy- and 7-fluoro-phenothiazines.

-

ResearchGate. Structures of the most popular phenoxazine dyes currently used in fluorescence-based applications. [Link]

-

University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]

-

Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry. [Link]

- UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).

-

ResearchGate. Synthetic route to obtain various phenoxazine derivatives using sterically crowded 6,8-di-tert-butyl-3H-phenoxazin-3-one. [Link]

-

Lee, H., et al. (2025). Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions. Chemical Science. [Link]

-

Jenni, S., et al. (2022). In Situ Synthesis of Phenoxazine Dyes in Water: A Cutting-Edge Strategy to "Turn-On" Fluorogenic and Chromogenic Detection of Nitric Oxide. ChemPhotoChem. [Link]

-

Organic Chemistry Portal. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

ResearchGate. A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. [Link]

-

Semantic Scholar. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions. [Link]

-

Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes. [Link]

-

Semantic Scholar. A new synthesis of 3H-phenoxazin-3-ones. [Link]

- Phenoxazine Radical as a Positive Material for Neutral pH Aqueous Flow Batteries.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

-

ResearchGate. (PDF) Fluorescent N-Oxides: Applications in Bioimaging and Sensing. [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. 2005. [Link]

- Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. 2016.

-

Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Molbank. 2022. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-Ethoxyresorufin | P450 | NO Synthase | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journalijar.com [journalijar.com]

- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. medchemexpress.com [medchemexpress.com]

Mechanism of action of 7-Ethoxyresorufin N-Oxide as a pro-fluorophore

An In-Depth Technical Guide to the Mechanism of Action of 7-Ethoxyresorufin N-Oxide (ERNO) as a Pro-Fluorophore

**Executive Summary

This technical guide provides a comprehensive examination of 7-Ethoxyresorufin N-Oxide (ERNO), a pro-fluorophore designed for the sequential detection of distinct enzymatic activities. Unlike conventional fluorogenic substrates, ERNO operates via a novel two-step bioactivation mechanism. The initial step involves the enzymatic reduction of the N-oxide moiety, a process often associated with hypoxic cellular environments and catalyzed by specific reductases. This reaction converts the non-fluorescent ERNO into the well-known, weakly fluorescent substrate, 7-Ethoxyresorufin (7-ER). The subsequent step is the classic Cytochrome P450 (CYP)-mediated O-deethylation of 7-ER, which liberates the highly fluorescent molecule, resorufin. This dual-trigger mechanism makes ERNO a sophisticated tool for investigating complex biological phenomena, such as hypoxia-reperfusion injury or mapping specific metabolic activities within heterogeneous cell populations, particularly in oncology and drug metabolism research. This document details the foundational principles of each activation step, presents the integrated mechanism, provides key quantitative data, and outlines a robust experimental protocol for its application.

**Introduction

The development of advanced chemical probes is a cornerstone of modern biological research and drug discovery, enabling the visualization and quantification of specific enzymatic activities within complex biological systems. Pro-fluorophores, molecules that are initially non-fluorescent but become fluorescent upon enzymatic conversion, are invaluable tools in this field. This guide focuses on a specialized pro-fluorophore, 7-Ethoxyresorufin N-Oxide (ERNO), which builds upon two established biochemical principles: the bioreductive activation of N-oxides and the oxidative metabolism of the resorufin ether scaffold.

The N-oxide functional group is increasingly recognized in medicinal chemistry as a "pro-drug" motif that can be selectively reduced in vivo, often under low-oxygen (hypoxic) conditions characteristic of solid tumors.[1][2] Separately, 7-Ethoxyresorufin (7-ER) is the canonical substrate for the 7-Ethoxyresorufin-O-Deethylase (EROD) assay, a gold-standard method for measuring the activity of Cytochrome P450 enzymes, particularly CYP1A isoforms.[3][4]

ERNO ingeniously combines these two functionalities into a single molecule, creating a probe that reports on a sequence of biological events: reduction followed by oxidation. The purpose of this guide is to provide a detailed technical framework for understanding and utilizing ERNO, explaining the causality behind its mechanism and offering field-proven insights for its successful implementation.

Part 1: Foundational Principles of the Constituent Moieties

A thorough understanding of ERNO's mechanism requires an appreciation for its two core functional components.

The N-Oxide as a Bioreductive Trigger

Heterocyclic N-oxides are a class of compounds that have gained significant traction as therapeutic agents and prodrugs.[5] The N-oxide bond (N⁺–O⁻) is highly polar and can be enzymatically reduced back to the parent tertiary amine or N-heterocycle.[1] This reduction is a key activation mechanism for hypoxia-activated prodrugs (HAPs), which are designed to selectively target oxygen-deficient tumor microenvironments.[2]

The in-vivo reduction of N-oxides can be catalyzed by various enzymes, including cytochrome P450 reductases.[1] Under normoxic conditions, a single-electron reduction may occur, but the resulting radical can be rapidly re-oxidized by molecular oxygen in a futile cycle. However, under hypoxic conditions, the absence of oxygen allows for further reduction to proceed, leading to the cleavage of the N-O bond and activation of the parent molecule.[6][7] This oxygen-sensitive "switch" is the first critical step in the activation of ERNO.

7-Ethoxyresorufin (7-ER) as a Classic Fluorogenic Substrate

7-Ethoxyresorufin (7-ER) is a derivative of resorufin that is, by itself, virtually non-fluorescent.[4] Its utility lies in its enzymatic O-deethylation to produce resorufin, a vibrant and highly fluorescent compound with a distinct pink color. This reaction is primarily catalyzed by Cytochrome P450 monooxygenases, especially members of the CYP1A and CYP1B families.[4][8]

The intensity of the resorufin fluorescence is directly proportional to the enzymatic activity, forming the basis of the highly sensitive EROD assay.[3] This assay is extensively used in drug metabolism studies, toxicology, and environmental monitoring to quantify the activity or induction of CYP1A enzymes.[9] This oxidative conversion represents the second "switch" in the ERNO activation pathway, unmasking the fluorescent signal.

Part 2: The Dual-Action Mechanism of 7-Ethoxyresorufin N-Oxide

ERNO's innovative design integrates the two aforementioned principles into a sequential enzymatic cascade. It is not merely a substrate, but a reporter on a specific physiological state characterized by both reductive and oxidative enzymatic capacities.

The Two-Step Bioactivation Cascade

The core mechanism of ERNO is a sequential, two-step process that transforms a non-fluorescent molecule into a potent fluorophore.

-

Step 1: Reductive Activation (The First Trigger). The process is initiated by the reduction of the N-oxide on the phenoxazine core of ERNO. This reaction is catalyzed by reductase enzymes (e.g., CYP reductases) and is favored under hypoxic conditions. The product of this step is the intermediate molecule, 7-Ethoxyresorufin (7-ER). In this state, the probe remains essentially non-fluorescent.

-

Step 2: Oxidative Unmasking (The Second Trigger). The newly formed 7-ER molecule becomes a substrate for CYP1A/1B enzymes. These enzymes catalyze the O-deethylation of 7-ER, cleaving the ethyl group to produce the final, highly fluorescent product, resorufin.

This cascade ensures that a fluorescent signal is generated only in cellular environments that possess both the reductive capacity to activate the N-oxide and the oxidative CYP450 machinery to process the resulting intermediate.

C. Step-by-Step Methodology

-

Plate Setup: Designate wells for the resorufin standard curve, "no enzyme" controls, "ERNO test" conditions, and "7-ER positive control" conditions.

-

Standard Curve: Add 100 µL of each resorufin dilution to the standard curve wells.

-

Reaction Setup: To the experimental wells, add 50 µL of microsome buffer and liver microsomes (final concentration e.g., 0.1 mg/mL protein).

-

Substrate Addition: Add 25 µL of buffer containing ERNO or 7-ER (final concentration e.g., 2 µM).

-

Pre-incubation: Place the plate in an incubator at 37°C for 5-10 minutes. For hypoxic conditions, use a sealed chamber or plate reader with atmospheric control (e.g., <1% O₂). This step is critical for establishing the reductive environment.

-

Reaction Initiation: Initiate the reactions by adding 25 µL of the NRS solution to all wells (except standards).

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence signal (Excitation: ~570 nm, Emission: ~585 nm) every minute for 30-60 minutes.

-

Data Analysis:

-

Plot the resorufin standard curve (Fluorescence vs. Concentration).

-

For each experimental well, determine the rate of increase in fluorescence (RFU/min).

-

Convert the rate from RFU/min to pmol/min using the slope of the standard curve.

-

Normalize the rate to the protein concentration (pmol/min/mg protein).

-

Compare the normalized rates between ERNO and 7-ER under both normoxic and hypoxic conditions to elucidate the contribution of the reductive step.

-

Conclusion

7-Ethoxyresorufin N-Oxide represents a significant advancement in the design of intelligent fluorescent probes. Its unique, sequential activation mechanism provides a tool of exquisite specificity, allowing researchers to probe for a complex biological signature rather than a single enzymatic activity. By requiring both a reductive environment to prime the molecule and subsequent oxidative CYP450 activity to generate a signal, ERNO opens new avenues for studying drug metabolism in hypoxic tumors, investigating ischemia-reperfusion phenomena, and identifying novel therapeutic targets at the intersection of redox biology and xenobiotic metabolism. The experimental frameworks provided in this guide offer a robust starting point for scientists to harness the full potential of this innovative chemical tool.

References

-

Title: Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay) Source: ResearchGate URL: [Link]

-

Title: Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay) Source: Protocols.io URL: [Link]

-

Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PubMed Central (PMC) URL: [Link]

-

Title: An alternative 7-ethoxyresorufin O-deethylase activity assay: a continuous visible spectrophotometric method for measurement of cytochrome P-450 monooxygenase activity Source: PubMed URL: [Link]

-

Title: Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents Source: PubMed Central (PMC) URL: [Link]

-

Title: Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate Source: PubMed URL: [Link]

-

Title: The enzymatic reduction of pyridine N-oxide derivatives: The role of their electron accepting potency Source: ResearchGate URL: [Link]

-

Title: Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents Source: PubMed Central (PMC) URL: [Link]

-

Title: Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents Source: ACS Central Science URL: [Link]

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

The role of 7-Ethoxyresorufin N-Oxide in studying cytochrome P450 enzymes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Role of 7-Ethoxyresorufin in Studying Cytochrome P450 Enzymes

Abstract

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including the majority of marketed drugs.[1] Consequently, the characterization of interactions between new chemical entities (NCEs) and CYP enzymes is a cornerstone of modern drug discovery and development, mandated by regulatory agencies worldwide.[1] Among the tools available for this purpose, fluorogenic probe substrates offer a highly sensitive, efficient, and robust means of assessing enzyme activity.[2][3] This guide provides a comprehensive overview of 7-Ethoxyresorufin, a preeminent probe substrate, and its application in the 7-Ethoxyresorufin-O-deethylase (EROD) assay. We will delve into the biochemical mechanism, provide field-proven experimental protocols for both inhibition and induction studies, and discuss the critical aspects of data interpretation, thereby equipping researchers with the knowledge to confidently assess the impact of NCEs on CYP1A enzymes.

The Gatekeepers of Metabolism: An Introduction to Cytochrome P450s

Cytochrome P450s are a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of steroids, fatty acids, and a multitude of foreign compounds.[4][5] In drug development, the focus is primarily on a handful of isoforms that mediate the clearance of most pharmaceuticals, with major contributions from the CYP1, CYP2, and CYP3 families.[1][6]

Understanding a drug candidate's interaction with these enzymes is critical for two primary reasons:

-

Inhibition: A drug may inhibit a specific CYP isoform, slowing the metabolism of other co-administered drugs that are substrates for the same enzyme. This can lead to elevated plasma concentrations and potential toxicity. CYP inhibition can be reversible (direct) or irreversible (time-dependent).[1]

-

Induction: A drug may increase the expression of a CYP enzyme, accelerating the metabolism of co-administered drugs and potentially reducing their efficacy.[7] This process is often mediated by nuclear receptors like the Aryl Hydrocarbon Receptor (AhR), which regulates the CYP1A family.[8]

Therefore, robust in vitro assays to predict both inhibition and induction potential are indispensable for de-risking compounds early in the development pipeline.[1]

The Reporter Molecule: 7-Ethoxyresorufin as a CYP1A Probe

7-Ethoxyresorufin is a weakly fluorescent compound that serves as an excellent substrate for specific CYP isoforms. Its utility lies in the elegant simplicity of its metabolic conversion.

The EROD Reaction Mechanism

The primary reaction catalyzed is an O-deethylation. In the presence of the cofactor NADPH, CYP enzymes from the 1A subfamily (and to a lesser extent, 1B1) cleave the ethyl group from 7-Ethoxyresorufin.[9][10] This catalytic event yields two products: acetaldehyde and resorufin.[11][12] While the substrate is minimally fluorescent, the product, resorufin, is intensely fluorescent, with a distinct excitation and emission profile.[8][12]

The rate of resorufin production is directly proportional to the enzymatic activity of the CYP1A enzyme.[11] This forms the basis of the highly sensitive and widely adopted 7-Ethoxyresorufin-O-deethylase (EROD) assay.[11][13] The assay is valued for its simplicity, speed, and high-throughput adaptability.[14]

Isoform Specificity

The EROD assay is predominantly a measure of CYP1A1 and CYP1A2 activity.[9][10] While other enzymes may have minimal activity, for practical purposes in drug metabolism studies, 7-Ethoxyresorufin is the gold-standard probe for these two isoforms. This specificity is crucial, as CYP1A2 is a major human hepatic enzyme involved in metabolizing several clinical drugs, while CYP1A1 is extrahepatic and a key player in the metabolic activation of pro-carcinogens.[13]

Experimental Design: A Self-Validating System

A robust assay is a self-validating one. Every experiment must include the necessary controls to ensure that the observed results are real and interpretable. The choice of biological matrix is the first critical decision.

-

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a rich complement of drug-metabolizing enzymes.[1] They are the standard for inhibition studies as they are cost-effective and readily available.

-

Hepatocytes: Intact liver cells (either primary cells or immortalized lines like HepaRG™) are the gold standard for induction studies.[15] They contain the necessary nuclear receptors and transcriptional machinery that are absent in microsomes.

Protocol 1: CYP1A Inhibition Screening using Human Liver Microsomes

This protocol is designed to determine the concentration-dependent inhibition of CYP1A2 activity by a test compound.

Methodology Rationale: The use of HLMs provides a physiologically relevant enzyme source. A pre-incubation step is included to detect both direct and potential time-dependent inhibition (TDI), where a metabolite might be the true inhibitor.[1] The inclusion of a known inhibitor (positive control) validates that the assay system is responsive to inhibition.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

NADPH Stock: 10 mM in buffer. Prepare fresh.

-

7-Ethoxyresorufin Stock: 2 mM in DMSO.[14] Store protected from light.

-

Test Compound (TC): Prepare a stock solution in DMSO. Serially dilute to create a range of concentrations for the assay.

-

Positive Control: α-Naphthoflavone (a known CYP1A inhibitor), prepare a stock and serial dilutions in DMSO.

-

Resorufin Standard: Prepare a stock in DMSO and create a standard curve (e.g., 0-1000 nM) in buffer.

-

-

Assay Plate Setup (96-well, black, clear bottom):

-

Background Wells: Buffer only.

-

Vehicle Control Wells: HLM + Buffer + DMSO (at the final assay concentration).

-

Test Compound Wells: HLM + Buffer + TC at various concentrations.

-

Positive Control Wells: HLM + Buffer + α-Naphthoflavone at various concentrations.

-

-

Incubation Procedure:

-

Add 180 µL of a mix containing buffer and pooled human liver microsomes (final concentration ~0.2 mg/mL) to each well.[13]

-

Add 1 µL of DMSO, TC, or positive control to the appropriate wells.

-

Pre-incubate for 10 minutes at 37°C to allow the compound to interact with the enzymes.

-

Prepare a Substrate/Cofactor mix: Dilute 7-Ethoxyresorufin stock to a working concentration (final assay concentration ~1 µM) and NADPH stock (final assay concentration ~1 mM) in buffer.[13]

-

Initiate Reaction: Add 20 µL of the Substrate/Cofactor mix to all wells.

-

-

Kinetic Measurement:

-

Data Analysis:

-

Plot the resorufin standard curve (Fluorescence vs. Concentration).

-

Convert the kinetic fluorescence readings in the assay wells to pmol of resorufin using the standard curve.

-

Calculate the rate of reaction (slope) for each well (pmol/min). Normalize to protein content (pmol/min/mg protein).

-

Calculate the percent inhibition for each TC concentration relative to the vehicle control.

-

Plot % Inhibition vs. Log[TC Concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: CYP1A Induction in Cultured Hepatocytes

This protocol assesses the ability of a test compound to increase CYP1A enzyme activity, a key indicator of induction.

Methodology Rationale: Using a metabolically competent cell line (e.g., rat H4IIE or human HepaRG™) is essential as it contains the complete cellular machinery for receptor-mediated gene transcription.[8] The 24-72 hour exposure period allows time for this process to occur. A parallel cytotoxicity assay is mandatory; a compound that kills cells will artifactually show decreased EROD activity, which could be misinterpreted as a lack of induction or even inhibition. Normalizing activity to total protein content accounts for any differences in cell number between wells.

Step-by-Step Protocol:

-

Cell Culture:

-

Seed hepatocytes (e.g., cryopreserved primary human hepatocytes or HepaRG™ cells) in collagen-coated 96-well plates according to the supplier's protocol.

-

Allow cells to form a confluent monolayer (typically 24-48 hours).

-

-

Compound Treatment:

-

Prepare treatment media containing a range of concentrations of the test compound.

-

Include a Vehicle Control (e.g., 0.1% DMSO in media).

-

Include a Positive Control for CYP1A induction (e.g., Omeprazole or β-Naphthoflavone).[16]

-

Remove the culture medium from the cells and replace it with the treatment media.

-

Incubate for 24 to 72 hours in a cell culture incubator.

-

-

EROD Activity Measurement (Live Cell Assay):

-

After the treatment period, wash the cell monolayer gently with pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Prepare a reaction buffer containing 7-Ethoxyresorufin (e.g., 2-5 µM final concentration).[14]

-

Add the reaction buffer to each well and immediately place the plate in a fluorescence reader at 37°C.

-

Measure resorufin formation kinetically as described in Protocol 1 (Section 4).

-

-

Cytotoxicity & Protein Quantification:

-

In a parallel plate, treated identically, perform a cytotoxicity assay (e.g., MTT or LDH release assay).

-

After the EROD measurement, lyse the cells in the assay plate and determine the total protein content in each well using a standard method (e.g., Bradford or BCA assay).[13]

-

-

Data Analysis:

-

Calculate the EROD activity rate for each well and normalize to the protein content (pmol/min/mg protein).

-

Calculate the "Fold Induction" for each concentration by dividing the normalized activity of the treated wells by the average normalized activity of the vehicle control wells.

-

Plot Fold Induction vs. Log[TC Concentration] to determine the maximum induction (Eₘₐₓ) and the concentration that causes half-maximal induction (EC₅₀).[7]

-

Only interpret data from non-cytotoxic concentrations of the test compound.

-

Data Presentation and Interpretation

Table 1: Typical EROD Assay Parameters

| Parameter | Microsomal Inhibition Assay | Cell-Based Induction Assay |

| Biological System | Pooled Human Liver Microsomes | Cultured Hepatocytes (e.g., HepaRG™) |

| Protein Concentration | 0.1 - 0.5 mg/mL | N/A (Normalized post-assay) |

| Substrate (7-ER) | ~1-2 µM | ~2-5 µM |

| Cofactor (NADPH) | ~1 mM | Not required (endogenous) |

| Primary Endpoint | IC₅₀ (Inhibitory Concentration) | Fold Induction, EC₅₀ (Effective Conc.) |

| Positive Control | α-Naphthoflavone | Omeprazole, β-Naphthoflavone |

| Excitation / Emission | ~535 nm / ~590 nm | ~535 nm / ~590 nm |

Interpreting the Results:

-

Low IC₅₀ Value: Indicates a potent inhibitor of CYP1A enzymes. This may signal a risk for drug-drug interactions (DDIs).

-

High Fold Induction & Low EC₅₀ Value: Indicates a potent inducer of CYP1A enzymes. This can lead to increased clearance of other drugs, potentially causing therapeutic failure. Regulatory agencies provide specific guidance on how to use these in vitro values to predict clinical DDI risk.

Conclusion

The 7-Ethoxyresorufin-O-deethylase (EROD) assay is a powerful, sensitive, and indispensable tool in the fields of drug metabolism and toxicology. Its ability to provide a rapid and reliable measure of CYP1A1 and CYP1A2 activity makes it a first-line choice for screening new chemical entities for their potential to cause clinically relevant drug-drug interactions. By employing the self-validating protocols detailed in this guide, researchers can generate high-quality, trustworthy data to inform critical decisions in the drug development process, ultimately contributing to the creation of safer and more effective medicines.

References

-

Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). (n.d.). ResearchGate. Retrieved from [Link]

-

Stadler, J. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). protocols.io. Retrieved from [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Klotz, A. V., Stegeman, J. J., & Walsh, C. (1984). An alternative 7-ethoxyresorufin O-deethylase activity assay: a continuous visible spectrophotometric method for measurement of cytochrome P-450 monooxygenase activity. Analytical Biochemistry, 140(1), 138-145. Retrieved from [Link]

-

Whyte, J. J., & Tillitt, D. E. (n.d.). EROD ACTIVITY. Columbia Environmental Research Center. Retrieved from [Link]

-

Catalysis of 7-ethoxyresorufin to resorufin by cytochrome P450 1A (CYP 1A). (n.d.). ResearchGate. Retrieved from [Link]

-

Schiwy, A., Brinkmann, M., & Hollert, H. (2015). Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Nature Protocols, 10(11), 1726-1741. Retrieved from [Link]

-

Guengerich, F. P., Chun, Y. J., Kim, D., Gillam, E. M., & Shimada, T. (2003). Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate. Methods in Molecular Biology, 241, 131-139. Retrieved from [Link]

-

7-ethoxyresorufin. (n.d.). BioIVT. Retrieved from [Link]

-

Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition, 32(6), 647-660. Retrieved from [Link]

-

Liu, J., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Molecules, 27(15), 5003. Retrieved from [Link]

-

Cytochrome P450 Induction. (n.d.). Evotec. Retrieved from [Link]

-

Grimm, S. W., et al. (2009). Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. Xenobiotica, 39(8), 589-601. Retrieved from [Link]

-

Donato, M. T., & Gómez-Lechón, M. J. (2013). Fluorescence-based screening of cytochrome P450 activities in intact cells. Methods in Molecular Biology, 987, 135-148. Retrieved from [Link]

-

Coecke, S., et al. (2019). Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. Toxicology in Vitro, 59, 233-247. Retrieved from [Link]

-

Catalyst University. (2014, August 20). Biochemistry | Cytochrome P450 [Function & Associated Reductase]. YouTube. Retrieved from [Link]

-

Donato, M. T., et al. (2004). Fluorescence-Based Assays for Screening Nine Cytochrome P450 (P450) Activities in Intact Cells Expressing Individual Human P450 Enzymes. Drug Metabolism and Disposition, 32(7), 699-706. Retrieved from [Link]

-

Cytochrome P450. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

CYP450 Induction Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

-

Cytochromes P450. (n.d.). Virginia Commonwealth University. Retrieved from [Link]

-

Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (n.d.). ResearchGate. Retrieved from [Link]

-

Kim, H. J., et al. (2015). Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. Toxicological Research, 31(3), 269-275. Retrieved from [Link]

-

Siddiqui, M. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(22), 16499. Retrieved from [Link]

Sources

- 1. criver.com [criver.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. purdue.edu [purdue.edu]

- 7. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioivt.com [bioivt.com]

- 11. cerc.usgs.gov [cerc.usgs.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 15. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

Bioreduction and enzymatic activation of 7-Ethoxyresorufin N-Oxide

An In-Depth Technical Guide to the Bioreduction and Enzymatic Activation of 7-Ethoxyresorufin N-Oxide: A Probe for Hypoxia-Inducible Enzymatic Activity

Executive Summary

7-Ethoxyresorufin N-Oxide (ERGO) represents a sophisticated class of chemical probes designed to interrogate complex biological environments. Unlike conventional reporters, ERGO operates via a two-stage activation mechanism, providing a functional readout that links cellular oxygen status to specific metabolic enzyme activity. Initially, the N-oxide moiety serves as a hypoxia-sensitive trigger; its bioreduction, primarily by nitroreductases or other reductive enzymes under low-oxygen conditions, unmasks the 7-ethoxyresorufin (7-ER) molecule. This newly formed 7-ER then becomes a substrate for cytochrome P450 enzymes, particularly CYP1A1, which catalyze its O-deethylation to produce the intensely fluorescent product, resorufin. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols for in vitro and cell-based assays, data interpretation strategies, and the application of this powerful tool for researchers, scientists, and drug development professionals.

Foundational Principles: The Intersection of Hypoxia and Metabolism

The Challenge of Measuring Functional Hypoxia

Cellular hypoxia, a state of inadequate oxygen supply, is a critical feature of the microenvironment in solid tumors, ischemic tissues, and inflammatory sites. It drives profound changes in gene expression and cellular metabolism, often leading to aggressive disease phenotypes and resistance to therapy.[1] Detecting hypoxia is therefore crucial for both diagnostics and therapeutic development. However, simply measuring oxygen tension is insufficient; a more insightful approach is to measure the functional consequences of hypoxia, such as the upregulation and activity of specific reductive enzymes. N-oxide-containing compounds have been strategically developed as prodrugs that are selectively bioactivated in the hypoxic cells within tumors, a selectivity based on the reduction of the N-oxide group in the absence of oxygen by reductive enzymes.[2]

The Classic EROD Assay: A Benchmark for CYP1A Activity

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a cornerstone method in toxicology and pharmacology for quantifying the activity of cytochrome P450 1A (CYP1A) enzymes.[3] The substrate, 7-ethoxyresorufin, is a virtually non-fluorescent molecule that is metabolized by CYP1A1 and CYP1A2 through O-deethylation.[4] This enzymatic reaction yields resorufin, a vibrant pink, highly fluorescent compound.[3][4] The rate of resorufin production is directly proportional to CYP1A activity, making the EROD assay a sensitive and reliable tool.[5] ERGO cleverly leverages this established and robust detection system as the second and final stage of its activation sequence.

N-Oxides as Bioreducible Triggers

The N-oxide functional group is a key chemical motif for designing hypoxia-selective probes and prodrugs.[2] Under normal oxygen (normoxic) conditions, the N-oxide is relatively stable. However, under hypoxic conditions, it can undergo a one- or two-electron reduction catalyzed by various intracellular enzymes, including the FMN-dependent nitroreductase (NTR) superfamily and cytochrome P450 enzymes operating in a reductive capacity.[2][6][7] This reduction is often dependent on cofactors such as NADPH or NADH.[6][8] The selective reduction in the absence of oxygen makes the N-oxide an ideal "trigger" to unmask a latent probe or drug specifically within a hypoxic environment.[2]

The Two-Stage Activation Mechanism of 7-Ethoxyresorufin N-Oxide

The utility of ERGO lies in its sequential activation, which confirms not only a hypoxic state but also the co-existence of active CYP1A enzymes. This dual requirement provides a higher level of specificity than probes that only respond to hypoxia.

Stage 1: Hypoxia-Selective Bioreduction

The process begins when ERGO enters a cell. In a low-oxygen environment, intracellular reductases, such as nitroreductase (NTR), recognize the N-oxide moiety. Utilizing reducing equivalents from NADPH or NADH, the enzyme catalyzes the reduction of the N-oxide, converting the molecule into standard 7-ethoxyresorufin.[2][6] This step is effectively irreversible and "primes" the probe for the second stage. In normoxic conditions, molecular oxygen can outcompete the N-oxide for electrons from the reduced flavin cofactor of the enzyme, preventing the reduction and keeping the probe in its "off" state.

Stage 2: Enzymatic O-Deethylation to a Fluorescent Signal

The 7-ethoxyresorufin generated in situ during Stage 1 is now a substrate for CYP1A enzymes present within the cell.[4] CYP1A1, a membrane-bound hemeprotein typically found in the endoplasmic reticulum, catalyzes the O-deethylation of 7-ethoxyresorufin.[3][4] This reaction produces two products: acetaldehyde and the highly fluorescent molecule, resorufin. The resulting fluorescent signal can be measured using standard fluorescence spectroscopy or microscopy, providing a quantitative readout of the entire pathway's activity.

Mechanistic Diagram

Caption: Two-stage activation of 7-Ethoxyresorufin N-Oxide (ERGO).

Experimental Protocols & Methodologies

The following protocols provide a framework for the use of ERGO. As a Senior Application Scientist, I stress the importance of optimizing concentrations and incubation times for your specific experimental system.

Reagent Preparation & Handling

Proper preparation and storage of reagents are critical for reproducible results. Both 7-ethoxyresorufin and resorufin are light and redox sensitive.[9]

| Reagent | Preparation | Storage |

| 7-Ethoxyresorufin N-Oxide (ERGO) | Prepare a 10 mM stock solution in high-purity DMSO. | Aliquot and store at -80°C, protected from light. |

| Resorufin Standard | Prepare a 2 mM stock solution in high-purity DMSO.[4] | Aliquot and store at -20°C or -80°C, protected from light.[4] |

| NADPH | Prepare a 10 mM stock solution in a suitable buffer (e.g., 50 mM Tris, pH 7.4). Prepare fresh daily. [4] | Keep on ice during use. Discard unused solution. |

| Reaction Buffer | 0.1 M Tris-HCl, pH 7.4, with 1 mM EDTA.[9] | Store at 4°C. |

| Stop Solution | 2M Glycine, pH 10.4.[4] | Store at room temperature. |

In Vitro Two-Stage Assay using Liver Microsomes

This protocol validates the full hypoxia-dependent activation pathway in a complex biological matrix containing both reductive enzymes and CYPs.

Causality Behind Experimental Choices:

-

Liver Microsomes: Chosen as they are a rich source of both cytochrome P450 enzymes and their associated reductases, providing a relevant system for studying drug metabolism.

-

Hypoxic Chamber: Essential for creating the low-oxygen environment required for the initial bioreductive step. A nitrogen/CO2 gas mix is used to displace oxygen.

-

Normoxic Control: This is a critical self-validating control. A minimal signal in the normoxic wells demonstrates that the N-oxide reduction is indeed hypoxia-dependent.

-

NADPH: This is the essential cofactor providing the reducing equivalents for both the initial N-oxide reduction and the subsequent CYP450 catalytic cycle.

Step-by-Step Methodology:

-

Prepare Reaction Mix: In microcentrifuge tubes on ice, prepare a master mix containing the reaction buffer and liver microsomes (final concentration typically 0.1-0.5 mg/mL protein).

-

Aliquot and Pre-incubate: Aliquot the reaction mix into a 96-well black, clear-bottom plate. Place one plate in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) and a duplicate plate in a standard incubator (normoxic control) at 37°C for 30 minutes to allow for gas equilibration.

-

Add Substrate: Add ERGO to all wells to a final concentration of 1-5 µM.

-

Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate: Incubate the plates at 37°C for a defined period (e.g., 15, 30, 60 minutes). Kinetic reads can also be performed if the plate reader is equipped with environmental control.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution. This raises the pH, which enhances resorufin fluorescence and stops the enzymatic activity.

-

Read Fluorescence: Measure the fluorescence on a plate reader with excitation set to ~530 nm and emission to ~585 nm.[10]

-

Quantify: Calculate the concentration of resorufin produced by comparing the fluorescence values to a resorufin standard curve prepared in the same buffer and plate.

Cell-Based Assay for Detecting Functional Hypoxia

This protocol allows for the assessment of ERGO activation in living cells, integrating the cellular uptake of the probe, the intracellular redox environment, and enzyme activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow cells to adhere overnight.

-

Induce Hypoxia: Transfer one set of plates to a hypoxic incubator (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Keep a parallel set of plates in a normoxic incubator.

-

Prepare Probe Loading Medium: Dilute the ERGO stock solution in serum-free cell culture medium to the desired final concentration (typically 2-10 µM).

-

Load Cells with Probe: Remove the culture medium from the cells and replace it with the probe-containing medium.

-

Incubate: Return the plates to their respective hypoxic and normoxic incubators and incubate for 1-4 hours.

-

Measure Fluorescence: The signal can be read directly on a live-cell plate reader. Alternatively, for endpoint analysis, wash the cells with PBS and add a lysis buffer before reading fluorescence as described in the in vitro protocol.

-

Data Normalization: The final fluorescence values should be normalized to cell number or total protein content (e.g., using a BCA or Bradford assay) to account for any differences in cell density.

Experimental Workflow Diagram

Caption: Workflow for the cell-based ERGO assay.

Data Analysis and Interpretation

Quantitative Data Presentation

A resorufin standard curve is essential for converting arbitrary fluorescence units (AFU) into a precise concentration of product formed.

| Resorufin Conc. (nM) | Fluorescence (AFU) - Replicate 1 | Fluorescence (AFU) - Replicate 2 | Mean AFU |

| 0 | 512 | 520 | 516 |

| 10 | 2,480 | 2,510 | 2,495 |

| 25 | 6,150 | 6,200 | 6,175 |

| 50 | 12,400 | 12,350 | 12,375 |

| 100 | 24,800 | 24,950 | 24,875 |

| 200 | 49,500 | 49,800 | 49,650 |

Interpreting the Signal: Causality and Controls

A positive signal from the ERGO probe is a powerful piece of information, indicating the simultaneous occurrence of two distinct biological events: a hypoxic redox environment sufficient to reduce the N-oxide and the presence of active CYP1A enzymes to process the resulting 7-ethoxyresorufin.

-

High Signal (Hypoxia) / Low Signal (Normoxia): This is the expected result, confirming the probe is functioning as a hypoxia-selective reporter of CYP1A activity.

-

Low Signal (Hypoxia and Normoxia): This could indicate several possibilities: (i) the cells lack sufficient nitroreductase activity to initiate the process, (ii) the cells have very low or no CYP1A1/1A2 expression, or (iii) a component of the experimental system is inhibiting one of the enzymes.

-

High Signal (Hypoxia and Normoxia): This would suggest a breakdown in the hypoxia-selective mechanism. This could be caused by non-specific reduction of the N-oxide or contamination of the probe with standard 7-ethoxyresorufin. This highlights the absolute necessity of the normoxic control.

Applications in Research and Drug Development

The unique two-stage activation of ERGO opens up several advanced applications:

-

Tumor Biology: ERGO can be used to map regions within 3D tumor spheroids or tissue sections that are not only hypoxic but also retain metabolic competency, potentially identifying cell populations that are primed to activate certain hypoxia-activated prodrugs.[11][12]

-

Drug Discovery: The probe can be used in screening assays to identify compounds that modulate either nitroreductase or CYP1A1 activity under different oxygen tensions.

-

Theranostics: The principle behind ERGO can be adapted for theranostic applications, where an N-oxide trigger is used to release a cytotoxic drug while simultaneously activating a reporting molecule.[13]

Conclusion

7-Ethoxyresorufin N-Oxide is more than a simple fluorescent probe; it is an integrated assay system that reports on a specific physiological axis linking oxygen status to metabolic enzyme function. By requiring both bioreduction and subsequent enzymatic activation, ERGO provides a highly specific and functionally relevant signal. Its application can yield critical insights into the complex interplay of hypoxia and drug metabolism in fields ranging from cancer biology to toxicology. The methodologies and principles outlined in this guide provide a robust foundation for researchers to harness the power of this innovative chemical tool.

References

-

Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). (2014). Protocols.io. [Link]

-

Yuan, H., & Liu, Z. (Year not available). Neuronal nitric oxide synthase catalyzes the reduction of 7-ethoxyresorufin. PubMed. [Link]

-

Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). ResearchGate. [Link]

-

Segner, H., Behrens, A., Joyce, E. M., Schirmer, K., & Bols, N. C. (2000). Transient induction of 7-ethoxyresorufin-O-deethylase (EROD) activity by medium change in the rainbow trout liver cell line, RTL-W1. PubMed. [Link]

-

Knox, H. J., & Chan, J. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. PubMed Central. [Link]

-

Gorbunov, N., & Wood, J. (Year not available). Resistance of Nitric Oxide Dioxygenase and Cytochrome c Oxidase to Inhibition by Nitric Oxide and Other Indications of the Spintronic Control of Electron Transfer. MDPI. [Link]

-

Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. (2024). RSC Publishing. [Link]

-

Hanna, I. H., & Raucy, J. L. (Year not available). Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate. PubMed. [Link]

-

Catalysis of 7-ethoxyresorufin to resorufin by cytochrome P450 1A (CYP 1A). ResearchGate. [Link]

-

Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. PubMed Central. [Link]

-

Bioreduction of N-oxide moiety. The Royal Society of Chemistry. [Link]

-

Nitroquinoline-N-oxide reductase. Wikipedia. [Link]

-

Cerecetto, H., & González, M. (2001). N-oxides as hypoxia selective cytotoxins. PubMed. [Link]

-

Klotz, A. V., Stegeman, J. J., & Walsh, C. (Year not available). An alternative 7-ethoxyresorufin O-deethylase activity assay: a continuous visible spectrophotometric method for measurement of cytochrome P-450 monooxygenase activity. PubMed. [Link]

-

A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. (2021). PMC. [Link]

-

Hypoxia Increases Nitric Oxide-Dependent Inhibition of Angiogenic Growth. (Year not available). MDPI. [Link]

-

Yamasaki, K., Akaike, T., & Sawa, T. (Year not available). Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates. PubMed. [Link]

-

Functions of nitroreductases in mycobacterial physiology and drug susceptibility. (2021). PMC. [Link]

-

Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. (Year not available). MDPI. [Link]

-

Pohl, R. J., & Fouts, J. R. (1980). A rapid method for assaying the metabolism of 7-ethoxyresorufin by microsomal subcellular fractions. PubMed. [Link]

-

(PDF) Enamine N -Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ResearchGate. [Link]

-

A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. PMC. [Link]

-

Nebert, D. W., & Wikvall, K. (2013). Human cytochromes P450 in health and disease. eScholarship.org. [Link]

-

van den Berg, M., Eriksson, L., & Haglund, P. (Year not available). Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds. PubMed. [Link]

-

Nitric oxide-releasing nanoparticles: synthesis, characterization, and cytotoxicity to tumorigenic cells. ResearchGate. [Link]

-

The working mechanisms of the nitroreductase‐activatable probe (A) 11... ResearchGate. [Link]

-

Chan, J. K. F., & Knox, H. J. (2022). Bioreducible N-oxide-based probes for imaging of hypoxia. Illinois Experts. [Link]

-

Biochemistry | Cytochrome P450 [Function & Associated Reductase]. (2014). YouTube. [Link]

-

Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. PubMed Central. [Link]

-

Overview of Cytochrome P450 also known as Mono oxygenase or function oxygenase. (2023). YouTube. [Link]

-

Compressive Force Activation of the Neuronal Nitric Oxide Synthase Enzyme. PMC. [Link]

Sources

- 1. Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-oxides as hypoxia selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623 [mdpi.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 10. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

7-Ethoxyresorufin N-Oxide: A Technical Guide to Probing Cellular Hypoxia

This guide provides a comprehensive technical overview of 7-Ethoxyresorufin N-Oxide as a fluorescent probe for the detection and analysis of hypoxic conditions in cellular systems. It is intended for researchers, scientists, and drug development professionals engaged in cancer biology, ischemia research, and other fields where cellular oxygen deprivation is a critical parameter. This document offers full editorial control to present the information in a logical and scientifically rigorous manner, moving beyond rigid templates to deliver actionable insights grounded in established principles.

Part 1: The Imperative for Accurate Hypoxia Detection

Cellular hypoxia, a state of reduced oxygen availability, is a hallmark of various pathological conditions, most notably solid tumors and ischemic tissues.[1] In oncology, hypoxia is a critical factor driving tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1] The adaptation of cancer cells to low oxygen environments is primarily mediated by the stabilization of Hypoxia-Inducible Factors (HIFs), which are transcription factors that orchestrate a complex cellular response to oxygen deprivation.[2] Therefore, the ability to accurately identify and quantify hypoxic regions within cell populations is of paramount importance for both basic research and the development of targeted therapeutics.

While several methods exist for monitoring hypoxia, including the detection of HIF-1α protein expression and the use of probes like pimonidazole, fluorescent probes offer a dynamic and high-throughput approach for live-cell imaging and quantification.[2] 7-Ethoxyresorufin N-Oxide emerges as a promising tool in this context, leveraging a clever biochemical trigger to generate a fluorescent signal specifically in hypoxic cells.

Part 2: The Scientific Foundation of 7-Ethoxyresorufin N-Oxide

Mechanism of Action: A Tale of Two States

The functionality of 7-Ethoxyresorufin N-Oxide as a hypoxia probe is rooted in its differential enzymatic processing under normoxic versus hypoxic conditions. The core of this mechanism lies in the bioreduction of the N-oxide moiety, a reaction catalyzed by various intracellular reductases, particularly cytochrome P450 (CYP) enzymes.[3][4]

-

Under Normoxic Conditions (Sufficient Oxygen): In the presence of ample oxygen, the N-oxide group of the probe remains intact. The molecule is in its non-fluorescent state. Oxygen acts as a competitive inhibitor for the enzymatic reduction of the N-oxide.

-

Under Hypoxic Conditions (Oxygen Deprivation): In the absence of sufficient oxygen, intracellular reductases, such as CYP1A1, can reduce the N-oxide group of 7-Ethoxyresorufin N-Oxide.[3][4] This irreversible enzymatic reaction yields the highly fluorescent molecule, 7-Ethoxyresorufin. The accumulation of 7-Ethoxyresorufin within hypoxic cells leads to a detectable increase in fluorescence, signaling the low-oxygen state.

It is crucial to understand that the well-known Ethoxyresorufin-O-deethylase (EROD) assay, which measures CYP1A1 activity, utilizes 7-ethoxyresorufin as a substrate.[5] In the case of our hypoxia probe, the fluorescent product is 7-ethoxyresorufin, which is generated through the reduction of the N-oxide, not through O-deethylation. However, the inherent affinity of CYP enzymes for the resorufin scaffold is the underlying principle that makes this probe effective.